Cas no 425-51-4 (6,7-Dehydro-17a-acetoxy Progesterone)

6,7-Dehydro-17a-acetoxy Progesterone is a steroidal derivative of progesterone, characterized by the introduction of a double bond between positions 6 and 7 (6,7-dehydro modification) and an acetoxy group at the 17a position. This structural modification enhances its metabolic stability and bioavailability compared to natural progesterone. The compound exhibits potent progestogenic activity, making it valuable in pharmaceutical research, particularly for hormone-related therapies. Its synthetic pathway and steroidal backbone allow for further derivatization, enabling the development of novel analogs with tailored biological properties. The 6,7-dehydro feature may also influence receptor binding affinity and selectivity, offering potential advantages in therapeutic applications. Its chemical stability and well-defined structure make it suitable for analytical and preclinical studies.
6,7-Dehydro-17a-acetoxy Progesterone structure
425-51-4 structure
Product Name:6,7-Dehydro-17a-acetoxy Progesterone
CAS No:425-51-4
MF:C23H30O4
MW:370.481907367706
CID:1063478
Update Time:2025-07-02

6,7-Dehydro-17a-acetoxy Progesterone Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dehydro-17α-acetoxy Progesterone
    • [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
    • 17-acetoxy-pregna-4,6-diene-3,20-dione
    • 17-Hydroxypregna-4,6-diene-3,20-dione acetate
    • 6,7-Dehydro-17Alpha-acetoxy Progesterone
    • 6-Methyl-17alpha-acetoxypregna-4,6-diene-3,20-dione
    • Megestil
    • Melengestro acetate
    • 6,7-Dehydro-17a-acetoxy Progesterone
    • Inchi: 1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5-6,13,18-20H,7-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
    • InChI Key: URXWVWVPMJSAJD-KOORYGTMSA-N
    • SMILES: O(C(C)=O)[C@]1(C(C)=O)CC[C@H]2[C@@H]3C=CC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O

Computed Properties

  • Exact Mass: 370.21400

Experimental Properties

  • PSA: 60.44000
  • LogP: 4.18520

6,7-Dehydro-17a-acetoxy Progesterone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D229090-25mg
6,7-Dehydro-17a-acetoxy Progesterone
425-51-4
25mg
$ 115.00 2023-09-08
TRC
D229090-50mg
6,7-Dehydro-17a-acetoxy Progesterone
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50mg
$ 136.00 2023-04-17
TRC
D229090-100mg
6,7-Dehydro-17a-acetoxy Progesterone
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100mg
$ 159.00 2023-09-08
TRC
D229090-250mg
6,7-Dehydro-17a-acetoxy Progesterone
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250mg
$ 396.00 2023-04-17
TRC
D229090-500mg
6,7-Dehydro-17a-acetoxy Progesterone
425-51-4
500mg
$ 753.00 2023-04-17
TRC
D229090-1g
6,7-Dehydro-17a-acetoxy Progesterone
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1g
$ 1188.00 2023-04-17
A2B Chem LLC
AF72689-25mg
6,7-Dehydro-17α-acetoxy Progesterone
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25mg
$231.00 2024-04-20
A2B Chem LLC
AF72689-100mg
6,7-Dehydro-17α-acetoxy Progesterone
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$273.00 2024-04-20

Additional information on 6,7-Dehydro-17a-acetoxy Progesterone

Comprehensive Overview of 6,7-Dehydro-17a-acetoxy Progesterone (CAS No. 425-51-4): Properties, Applications, and Research Insights

6,7-Dehydro-17a-acetoxy Progesterone (CAS No. 425-51-4) is a synthetic steroid derivative with significant interest in pharmaceutical and biochemical research. This compound, often referred to as 17a-acetoxy-6,7-dehydroprogesterone, belongs to the family of progestins and exhibits unique structural modifications that enhance its biological activity. Researchers and industry professionals frequently search for terms like "6,7-Dehydro-17a-acetoxy Progesterone uses", "CAS 425-51-4 synthesis", and "steroid derivative applications", reflecting its relevance in modern science.

The molecular structure of 6,7-Dehydro-17a-acetoxy Progesterone features a double bond between the 6th and 7th carbon atoms (6,7-dehydro) and an acetoxy group at the 17a position (17a-acetoxy). These modifications influence its binding affinity to progesterone receptors and metabolic stability, making it a subject of study for hormone-related therapies. Recent trends in women's health research and steroid pharmacology have driven increased attention toward this compound, particularly in exploring its potential role in endocrine regulation and drug development.

In laboratory settings, CAS No. 425-51-4 is often utilized as an intermediate in the synthesis of more complex steroid molecules. Its applications extend to in vitro studies examining progesterone receptor interactions, as well as in the development of novel therapeutic agents. Searches for "6,7-Dehydro-17a-acetoxy Progesterone solubility" and "stability under physiological conditions" highlight practical concerns among researchers working with this compound.

From a commercial perspective, 6,7-Dehydro-17a-acetoxy Progesterone is supplied by specialty chemical manufacturers under stringent quality controls. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify its purity, addressing common queries like "CAS 425-51-4 purity standards" and "analytical methods for steroid verification". The compound's shelf life and storage conditions (typically 2–8°C in inert atmospheres) are also frequently discussed topics in procurement circles.

Emerging research areas involving 6,7-Dehydro-17a-acetoxy Progesterone include its potential role in neurosteroid pathways and tissue-specific hormone modulation. These investigations align with growing public interest in precision medicine and personalized hormone therapies, as evidenced by search trends combining terms like "steroid derivatives in neurology" and "progesterone analogs in therapeutics". Such studies underscore the compound's versatility beyond classical endocrine applications.

Regulatory and safety profiles of CAS No. 425-51-4 are well-documented in scientific literature, with particular emphasis on its non-toxic handling protocols and biodegradation pathways. Environmental considerations have become increasingly prominent in searches related to "green chemistry approaches for steroid synthesis", reflecting broader industry shifts toward sustainable practices. This aligns with the compound's classification as non-hazardous under standard laboratory conditions.

The future outlook for 6,7-Dehydro-17a-acetoxy Progesterone research appears promising, particularly in light of advancing structural biology techniques that enable deeper understanding of steroid-receptor interactions. Computational modeling searches ("molecular docking studies of 17a-acetoxyprogesterone derivatives") and high-throughput screening applications represent cutting-edge directions for this compound's utilization. As pharmaceutical science continues to evolve, this molecule maintains its position as a valuable tool for both basic research and applied drug discovery.

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